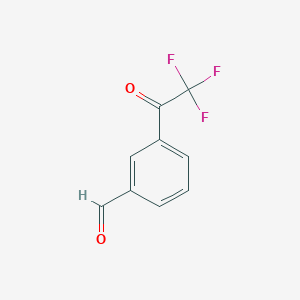

3-(2,2,2-Trifluoroacetyl)-benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5F3O2 |

|---|---|

Molecular Weight |

202.13 g/mol |

IUPAC Name |

3-(2,2,2-trifluoroacetyl)benzaldehyde |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-5H |

InChI Key |

PPKMIPCBXYKJSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C(F)(F)F)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2,2,2 Trifluoroacetyl Benzaldehyde

Direct Trifluoroacetylation Strategies for Benzaldehyde (B42025) Scaffolds

Direct trifluoroacetylation involves the introduction of the trifluoroacetyl group (CF₃CO-) onto the benzaldehyde ring in a single step. This is typically accomplished through electrophilic aromatic substitution reactions.

Electrophilic aromatic acylation, a cornerstone of organic synthesis, is a key method for producing aryl ketones. In the context of synthesizing 3-(2,2,2-trifluoroacetyl)-benzaldehyde, this involves the reaction of benzaldehyde with a potent trifluoroacetylating agent.

Trifluoroacetic anhydride (B1165640) (TFAA) is a commonly employed reagent for introducing the trifluoroacetyl group. wikipedia.org It is more convenient than trifluoroacetyl chloride, which is a gas. wikipedia.org TFAA can react with electron-rich aromatic compounds without the need for a catalyst. unit.no For less reactive substrates like benzaldehyde, an activator is often necessary. Trifluoroacetyl hypohalites have also been explored as aromatic halogenating agents, indicating the reactivity of trifluoroacetyl-containing compounds in electrophilic substitutions. acs.org

Another powerful, though less common, trifluoroacetylating agent is trifluoroacetyl triflate. Metal triflates are recognized for their catalytic activity in Friedel-Crafts acylation reactions, often showing high efficiency and regioselectivity. researchgate.netrsc.org The triflate group is an excellent leaving group, enhancing the electrophilicity of the trifluoroacetyl moiety.

| Reagent | Chemical Formula | Key Characteristics | Typical Reaction Conditions |

|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | Readily available, convenient to handle liquid. wikipedia.org | Often requires a Lewis or Brønsted acid catalyst for deactivated rings. mdpi.com |

| Trifluoroacetyl Triflate | CF₃CO₂SO₂CF₃ | Highly reactive due to the excellent leaving group (triflate). | Used in situations requiring a highly electrophilic reagent. |

Lewis acids play a crucial role in activating both the substrate and the acylating agent in Friedel-Crafts acylation. mdpi.com For deactivated rings such as benzaldehyde, a strong Lewis acid catalyst is generally required to facilitate the reaction. Common Lewis acids include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). nih.gov Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have also been shown to be highly efficient catalysts, sometimes offering better yields and regioselectivity compared to traditional Lewis acids. researchgate.netrsc.org The choice of catalyst can significantly influence the reaction's outcome, including the yield and the isomeric distribution of the product. researchgate.net In some cases, Brønsted acids like trifluoromethanesulfonic acid (TfOH) can also be superior catalysts for acylation. mdpi.com

The catalytic system can be optimized to enhance reaction rates and selectivity. For instance, using a combination of a perfluoroalkanoic anhydride and a metal triflate can effectively promote the acylation of even deactivated substrates. researchgate.net The development of reusable and environmentally benign catalytic systems is an active area of research. researchgate.netresearchgate.net

The aldehyde group (-CHO) on the benzaldehyde ring is a deactivating and meta-directing group for electrophilic aromatic substitution. youtube.comyoutube.com This is due to the electron-withdrawing nature of the carbonyl group, which destabilizes the arenium ion intermediates for ortho and para attack more than the intermediate for meta attack. libretexts.org Therefore, the direct trifluoroacetylation of benzaldehyde is expected to yield primarily the meta-substituted product, this compound. youtube.com

The regioselectivity can be influenced by the reaction conditions, including the choice of catalyst and solvent. While the meta-isomer is the major product, small amounts of the ortho and para isomers may also be formed. youtube.com Precise control over regioselectivity is a key challenge in the synthesis of specifically substituted aromatic compounds. researchgate.net

| Position of Substitution | Intermediate Stability | Expected Product | Reasoning |

|---|---|---|---|

| Ortho | Less Stable | Minor Product | The electron-withdrawing aldehyde group destabilizes the adjacent positive charge in the arenium ion intermediate. libretexts.org |

| Meta | More Stable | Major Product | The positive charge in the arenium ion intermediate is not placed on the carbon atom directly attached to the deactivating aldehyde group. youtube.comyoutube.com |

| Para | Less Stable | Minor Product | The electron-withdrawing aldehyde group destabilizes the positive charge in the arenium ion intermediate through resonance. libretexts.org |

An alternative approach to direct trifluoroacetylation is the transformation of a pre-functionalized benzaldehyde derivative into the desired product. This multi-step synthesis can sometimes offer better control over regioselectivity and yield.

One such strategy involves the conversion of a carboxylic acid group at the meta-position of benzaldehyde into a trifluoroacetyl group. This can be achieved by first protecting the aldehyde, converting the carboxylic acid to its acid chloride, and then reacting it with a trifluoromethylating agent. A more direct approach involves the use of trifluoroacetic anhydride to activate a carboxylic acid for acylation. magtech.com.cn This method avoids the need to prepare the more moisture-sensitive acid chloride. magtech.com.cn The reaction of a carboxylic acid with trifluoroacetic anhydride can form a mixed anhydride in situ, which then acts as the acylating agent. acs.org This strategy has been successfully used in the synthesis of various ketones. magtech.com.cn

Transformations from Pre-functionalized Benzaldehyde Derivatives

Cross-Coupling Reactions Leading to Trifluoroacetyl Ketones or Aldehydes

Palladium-catalyzed cross-coupling reactions represent a powerful methodology for the synthesis of trifluoromethyl ketones. oup.comresearchgate.net A notable approach involves the coupling of aryl trifluoroacetates with organoboron compounds, such as arylboronic acids, which proceeds under mild conditions to afford aryl trifluoromethyl ketones in moderate to excellent yields. researchgate.netoup.comresearchgate.net

The catalytic cycle for this transformation is generally proposed to consist of three key steps:

Oxidative Addition : A Palladium(0) complex undergoes oxidative addition with the aryl trifluoroacetate (B77799), cleaving the carbon-oxygen bond to form an acyl(aryloxo)palladium(II) intermediate. oup.comoup.com

Transmetallation : The organoboron compound then reacts with the palladium intermediate, transferring the aryl group to the palladium center. oup.comoup.com

Reductive Elimination : The final step is the reductive elimination of the desired aryl trifluoromethyl ketone, which regenerates the Palladium(0) catalyst for the next cycle. oup.comoup.com

Catalysts for this process can be pre-formed Palladium(0) complexes or generated in situ from palladium acetate (B1210297) (Pd(OAc)₂) and phosphine (B1218219) ligands like tributylphosphine. oup.comresearchgate.net The choice of solvent and temperature can significantly influence the reaction yield, with solvents like 1-methyl-2-pyrrolidinone (B7775990) (NMP) proving effective. oup.com This method is applicable to a wide range of phenyl- and naphthylboronic acids, providing a versatile route to various aryl trifluoromethyl ketones. oup.comresearchgate.net

| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / 3 PnBu₃ | Phenyl trifluoroacetate, 4-Methoxyphenylboronic acid | NMP | 80 | High |

| Pd(OAc)₂ / 3 PnBu₃ | Phenyl heptafluorobutyrate, 4-Methoxyphenylboronic acid | NMP | 80 | High |

| Pd(0) complex | Aryl trifluoroacetate, Arylboronic acid | Various | Room Temp - 80 | Moderate to Excellent |

This table summarizes typical conditions and outcomes for the palladium-catalyzed synthesis of aryl trifluoromethyl ketones based on reported methodologies. oup.com

Radical-Mediated Trifluoromethylation of Aldehyde Derivatives for Trifluoromethyl Ketone Hydrazones

Radical-mediated reactions offer an alternative pathway for synthesizing trifluoromethyl ketones, often by directly functionalizing an aldehyde C(sp²)-H bond. organic-chemistry.orgnih.gov A copper-mediated method has been developed for the trifluoromethylation of both aliphatic and aromatic aldehydes in an aqueous solution at room temperature. organic-chemistry.orgnih.govfigshare.com This process utilizes a trifluoromethyl source like (bpy)Cu(CF₃)₃, along with reagents such as Et₃SiH and K₂S₂O₈, in an aqueous acetone (B3395972) solvent system. organic-chemistry.orgnih.gov The proposed mechanism involves the generation of acyl radical intermediates via hydrogen abstraction, followed by the transfer of a trifluoromethyl group from a Cu(II)-CF₃ species. organic-chemistry.orgnih.gov This protocol demonstrates broad substrate scope and compatibility with various functional groups. organic-chemistry.orgnih.gov

Furthermore, the synthesis of trifluoromethyl ketone hydrazones can be achieved through the radical trifluoromethylation of aldehyde hydrazone derivatives. researchgate.net Photoredox catalysis is a key technology in this area, enabling the reaction under mild conditions. researchgate.net For instance, aromatic aldehyde hydrazones can undergo C(sp²)-H trifluoromethylation using sodium trifluoromethanesulfinate (the Langlois reagent) as the trifluoromethyl source and Rose Bengal as an organic photocatalyst. researchgate.net This method highlights the utility of aldehyde derivatives in constructing more complex trifluoromethylated structures. researchgate.net

| Method | Aldehyde Derivative | CF₃ Source | Catalyst/Mediator | Key Conditions | Product |

| Copper-Mediated C-H Trifluoromethylation | Aromatic & Aliphatic Aldehydes | (bpy)Cu(CF₃)₃ | K₂S₂O₈, Et₃SiH | Aqueous acetone, Room temp. | Trifluoromethyl Ketones |

| Photoredox Catalysis | Aromatic Aldehyde Hydrazones | Sodium trifluoromethanesulfinate | Rose Bengal (photocatalyst) | Acetic acid promoter | Trifluoromethyl Ketone Hydrazones |

This table outlines key components and conditions for radical-mediated trifluoromethylation of aldehyde derivatives. organic-chemistry.orgnih.govresearchgate.net

Novel Approaches in the Construction of Trifluoroacetylated Aromatic Systems

Recent research has focused on developing more sophisticated methods for synthesizing trifluoroacetylated aromatic compounds that offer greater control over molecular architecture and adhere to the principles of sustainable chemistry.

Chemo- and Regioselective Synthetic Protocols

The development of synthetic reactions that selectively target a specific position on an aromatic ring (regioselectivity) or a particular functional group among many (chemoselectivity) is crucial for the efficient synthesis of complex molecules. rsc.org For trifluoromethylated aromatic compounds, achieving high regioselectivity is essential to create the desired isomer without the need for difficult purification steps. nih.gov

Strategies to achieve this control include:

Electrophilic and Nucleophilic Activation : Directing groups on heteroaromatic compounds can be used to activate specific C-H bonds, guiding the trifluoromethylation to a predictable location. nih.gov

Steric Protection : The inherent size of substituents on an aromatic ring can be exploited to block certain positions, thereby directing incoming reagents to less hindered sites. nih.gov

Multi-component Reactions : Designing reactions where multiple starting materials come together in a single, highly ordered step can lead to the regioselective formation of complex products, such as 3-trifluoromethylpyrazoles from aldehydes, sulfonyl hydrazides, and 2-bromo-3,3,3-trifluoropropene. acs.org

Organocatalytic Benzannulation : Michael-initiated or Rauhut–Currier-initiated annulation reactions can be used to construct polyfunctionalized trifluoromethylarenes with high chemo- and regioselectivity. rsc.org

These protocols are vital for synthesizing specific isomers of compounds like this compound, where the relative positions of the aldehyde and trifluoroacetyl groups are fixed.

Sustainable and Green Chemistry Principles in Trifluoroacetylation

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ox.ac.uk The principles of green chemistry are increasingly being applied to fluorine chemistry to develop more sustainable synthetic methods. ox.ac.uk

Key green chemistry principles relevant to trifluoroacetylation include:

Catalysis : The shift from stoichiometric reagents to catalytic methods, such as the palladium-catalyzed cross-couplings discussed previously, is a core green principle that reduces waste. oup.com

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents : The development of reactions in environmentally benign solvents, such as the use of aqueous acetone for radical trifluoromethylation, is a significant advance over traditional volatile organic solvents. organic-chemistry.orgnih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure, as seen in some photoredox and copper-mediated reactions, reduces energy consumption. organic-chemistry.orgnih.govresearchgate.net

Future directions in this area may involve the use of biosurfactants, such as phospholipids, to create emulsions for fluorinated compounds, further reducing the reliance on synthetic fluorosurfactants that have environmental concerns. rsc.org Integrating these principles into the synthesis of trifluoroacetylated aromatics is essential for developing technologies that are not only efficient but also environmentally responsible. acs.org

Reactivity and Reaction Mechanisms of 3 2,2,2 Trifluoroacetyl Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) in 3-(2,2,2-trifluoroacetyl)-benzaldehyde is a primary site for a variety of chemical transformations typical of aromatic aldehydes. Its reactivity is enhanced by the meta-substituted trifluoroacetyl group, which acts as an electron-withdrawing substituent, increasing the partial positive charge on the aldehyde's carbonyl carbon.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.orglibretexts.org The general mechanism involves the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.orglibretexts.org

For this compound, the rate and feasibility of nucleophilic addition are influenced by several factors:

Electronic Effects : The trifluoroacetyl group at the meta-position withdraws electron density from the aromatic ring, making the aldehyde's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). libretexts.org

Steric Effects : The aldehyde group is sterically accessible, with only one large substituent (the benzene (B151609) ring) attached to the carbonyl carbon, which generally favors nucleophilic attack compared to more hindered ketones. libretexts.org

Reversibility : Depending on the basicity of the attacking nucleophile, the addition can be either reversible or irreversible. masterorganicchemistry.com Strong nucleophiles like hydride reagents or organometallics (Grignard reagents) result in irreversible additions. masterorganicchemistry.comyoutube.com

While aldehydes are typically more reactive than ketones, the powerful electron-withdrawing effect of the trifluoromethyl group makes the ketone moiety in this molecule exceptionally electrophilic. Competition experiments between benzaldehyde and 2,2,2-trifluoroacetophenone (B138007) have shown that the trifluoromethyl ketone can be more reactive toward certain nucleophiles than the aldehyde. nih.gov This suggests that achieving selective nucleophilic addition to the aldehyde group in this compound may require careful selection of reagents and reaction conditions.

Condensation Reactions and Schiff Base Formation

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. science.govnih.gov This reaction is fundamental in organic synthesis and biochemistry. nih.gov The formation of a Schiff base from this compound would proceed through a two-step mechanism:

Nucleophilic Addition : The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a neutral carbinolamine intermediate. nih.gov

Dehydration : The carbinolamine then undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to form the final imine product with a characteristic carbon-nitrogen double bond (-C=N-). nih.gov

The electron-withdrawing trifluoroacetyl group is expected to increase the reactivity of the aldehyde's carbonyl group toward amines, facilitating the initial nucleophilic attack. researchgate.net Aromatic aldehydes, such as benzaldehyde and its derivatives, are known to form relatively stable Schiff base adducts with the amino groups of proteins like hemoglobin. researchgate.net

Oxidation and Reduction Pathways of Benzaldehyde Derivatives

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation : Benzaldehyde and its derivatives can be oxidized to the corresponding benzoic acids. nih.gov Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄). The reaction rate is sensitive to the electronic nature of substituents on the aromatic ring. Studies on para-substituted benzaldehydes have shown that electron-donating groups accelerate the rate of oxidation, while electron-withdrawing groups slow it down. rsc.org Therefore, the potent electron-withdrawing trifluoroacetyl group in this compound is predicted to decrease the rate of oxidation compared to unsubstituted benzaldehyde. The product of this reaction would be 3-(2,2,2-trifluoroacetyl)benzoic acid.

Reduction : The reduction of benzaldehydes to benzyl (B1604629) alcohols is a common transformation, typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). In contrast to oxidation, the rate of reduction by nucleophilic hydride reagents is enhanced by electron-withdrawing substituents, which increase the electrophilicity of the carbonyl carbon. rsc.org Consequently, this compound is expected to be reduced more rapidly than benzaldehyde itself. The product of this reduction would be [3-(2,2,2-trifluoroacetyl)phenyl]methanol. Given the high reactivity of the trifluoromethyl ketone, selective reduction of the aldehyde may be challenging.

| Reaction | Substituent Effect | Predicted Effect of meta-CF₃CO Group |

|---|---|---|

| Oxidation with KMnO₄ | Accelerated by electron-donating groups | Decreases reaction rate |

| Reduction with NaBH₄ | Accelerated by electron-withdrawing groups | Increases reaction rate |

Reactivity of the Trifluoroacetyl Ketone Moiety

The trifluoroacetyl group (-COCF₃) is a highly activated ketone functionality. The strong inductive electron-withdrawing effect of the three fluorine atoms renders the carbonyl carbon extremely electrophilic, making it a prime target for nucleophilic attack.

Nucleophilic Additions to the Trifluoromethyl Ketone

The trifluoromethyl ketone moiety is significantly more reactive towards nucleophiles than typical alkyl or aryl ketones. nih.gov This enhanced electrophilicity leads to several key characteristics:

Hydrate Formation : Trifluoromethyl ketones readily and reversibly react with water to form stable gem-diol hydrates. beilstein-journals.orgresearchgate.net This stability is attributed to the electron-withdrawing CF₃ group, which destabilizes the carbonyl group and stabilizes the hydrate.

High Reactivity : The carbonyl carbon of the trifluoroacetyl group is a potent electrophile. Nucleophilic addition of organometallic reagents or other carbon nucleophiles is a common method to form tertiary trifluoromethyl-substituted alcohols, which are motifs found in many biologically active molecules. nih.govacs.org

Chemoselectivity : In molecules containing both an aldehyde and a trifluoromethyl ketone, such as this compound, the trifluoromethyl ketone is often the more reactive site for nucleophilic addition. nih.gov This provides an opportunity for chemoselective reactions targeting the ketone over the aldehyde. For example, the addition of benzylboronic acid pinacol (B44631) ester in the presence of DABCO shows a preference for reaction at the trifluoromethyl ketone over an aldehyde. nih.gov

The synthesis of trifluoromethyl ketones can be achieved through various methods, including the nucleophilic trifluoromethylation of esters using reagents derived from fluoroform (HCF₃). beilstein-journals.orgbeilstein-journals.orgnih.gov

Ene Reactions of Trifluoroacetaldehyde and Related Ketones

The electron-deficient carbonyl group of a trifluoromethyl ketone can serve as an excellent enophile in the ene reaction, a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and an electron-poor π-bond (the "enophile"). In this reaction, the trifluoromethyl ketone reacts with an olefin to form a 1-(trifluoromethyl)homoallyl alcohol. jst.go.jp

Key aspects of this reaction include:

Mechanism : The reaction proceeds through a concerted, six-membered transition state, resulting in the formation of a new carbon-carbon bond, a shift of the ene's double bond, and the transfer of an allylic hydrogen to the carbonyl oxygen.

Steric Effects : Studies on the ene reaction have revealed that the trifluoromethyl group exerts a significant steric influence, behaving as a much larger substituent than might be expected, comparable in size to a sec-butyl group. jst.go.jp

Synthetic Utility : The homoallyl alcohol products of the ene reaction can undergo further transformations. For instance, they can be cyclized in the presence of an acid to produce 2-(trifluoromethyl)tetrahydrofuran derivatives. jst.go.jp

Enolization and Keto-Enol Tautomerism Dynamics in Trifluoroacetyl Compounds

Keto-enol tautomerism is a fundamental equilibrium process in carbonyl compounds possessing an α-hydrogen. libretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that rapidly interconvert, typically involving the migration of a proton and the shifting of a double bond. libretexts.org For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org For example, acetone (B3395972) exists as over 99.9% keto tautomer under normal conditions. libretexts.org

The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group in this compound significantly influences its enolization dynamics. In related trifluoromethyl-β-diketones, spectral evidence from NMR, IR, and UV-vis spectrophotometry indicates that these compounds predominantly exist as mixtures of two chelated cis-enol forms in nonpolar solvents. researchgate.net The electron-withdrawing nature of the -CF₃ group increases the acidity of the α-protons (the hydrogens on the carbon adjacent to the trifluoroacetyl group), thereby facilitating the formation of the enol tautomer. researchgate.net

The equilibrium can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com

Acid-catalyzed mechanism : Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon by a weak base (like water) to form the enol. libretexts.org

Base-catalyzed mechanism : Involves deprotonation of the α-carbon by a base to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. youtube.com

Rearrangement Processes Involving the Trifluoroacetyl Group

The trifluoroacetyl group can participate in or influence several molecular rearrangement reactions, often under acidic or basic conditions. While specific studies on this compound are not prevalent, the reactivity can be inferred from analogous systems.

Baeyer-Villiger Rearrangement : This reaction involves the oxidation of a ketone to an ester using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org In this rearrangement, a group attached to the carbonyl carbon migrates to the oxygen atom. For an unsymmetrical ketone, the group with the higher migratory aptitude moves preferentially. Given the strong electron-withdrawing nature of the trifluoromethyl group, the aryl group would be expected to migrate, potentially converting the trifluoroacetyl moiety into a trifluoroacetate (B77799) ester.

Benzilic Acid Rearrangement : This reaction is characteristic of 1,2-dicarbonyl compounds and involves treatment with a strong base (e.g., hydroxide) to yield an α-hydroxy carboxylic acid. libretexts.org The mechanism includes the nucleophilic addition of hydroxide (B78521) to one carbonyl group, followed by the rearrangement of the adjacent aryl or alkyl group to the second carbonyl. While this compound is not a 1,2-diketone, its two carbonyl groups could potentially undergo related base-catalyzed intramolecular processes.

Trifluoroacetic Acid (TFA) Catalyzed Rearrangements : TFA is a strong acid commonly used to catalyze rearrangements such as the Pinacol rearrangement. libretexts.orgresearchgate.net Its low boiling point simplifies its removal after the reaction. researchgate.net Although not a direct rearrangement of the trifluoroacetyl group itself, the presence of this group would influence the stability of any carbocation intermediates formed during such acid-catalyzed processes, thereby affecting reaction pathways and outcomes.

Reactivity of the Aromatic Ring

The aromatic ring of this compound is substituted with two strongly deactivating, meta-directing groups: the aldehyde (-CHO) and the trifluoroacetyl (-COCF₃). lkouniv.ac.in Both groups withdraw electron density from the ring through inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles than benzene. lkouniv.ac.inuci.edu

Further Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. scribd.com The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation (the Wheland intermediate), followed by the loss of a proton to restore aromaticity. uci.edudalalinstitute.com

For this compound, any incoming electrophile will be directed to the positions meta to both existing substituents. The potential positions for substitution are C4, C5, and C6 (numbering C1 as the aldehyde-bearing carbon).

Position 5 : This position is meta to both the aldehyde group (C1) and the trifluoroacetyl group (C3).

Positions 4 and 6 : These positions are ortho or para to one of the groups and meta to the other.

Due to the powerful deactivating nature of both substituents, EAS reactions require harsh conditions. lkouniv.ac.in The substitution will overwhelmingly occur at the position that is meta to both groups (C5), as substitution at the ortho or para positions would result in a destabilized carbocation intermediate where the positive charge is placed adjacent to one of the electron-withdrawing groups. lkouniv.ac.in Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on rings bearing strongly deactivating groups. lkouniv.ac.inuci.edu

| Reaction Type | Typical Reagents | Expected Major Product | Comments |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-(2,2,2-trifluoroacetyl)-benzaldehyde | Requires forcing conditions due to strong deactivation of the ring. |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 5-Bromo-3-(2,2,2-trifluoroacetyl)-benzaldehyde | Lewis acid catalyst is essential. lumenlearning.com |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 5-Sulfo-3-(2,2,2-trifluoroacetyl)-benzaldehyde | The reaction is often reversible. lumenlearning.com |

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. chem-station.com It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgnih.gov This intermediate can then react with various electrophiles. nih.gov The DMG coordinates to the lithium, directing the deprotonation to the adjacent site. chem-station.comwikipedia.org

The applicability of DoM to this compound is complex.

The aldehyde group is generally incompatible with organolithium reagents as it undergoes rapid nucleophilic addition. However, strategies exist for the in situ protection of aldehydes, for example, by forming a complex with a deprotonated chelating diamine, which then allows for ortho-lithiation. chem-station.com

The trifluoroacetyl group is classified as a moderate DMG. organic-chemistry.org It could potentially direct metalation to the C2 or C4 positions.

A competition would exist between the directing power of the two groups (assuming the aldehyde is protected) and the kinetic acidity of the ring protons. The C2 proton is ortho to both groups and would be the most acidic, making it the most likely site for deprotonation if a suitable DoM strategy could be devised that tolerates both functional groups.

| Directing Metalation Group (DMG) | Relative Directing Power | Potential Ortho-Lithiation Site on Target Molecule |

|---|---|---|

| -CONR₂ | Strong | N/A |

| -OCONEt₂ | Strong | N/A |

| -OMe | Moderate | N/A |

| -CF₃ | Moderate organic-chemistry.org | C2 or C4 |

| -CHO (protected) | Variable | C2 |

Transition-Metal-Catalyzed C-H Functionalization of Benzaldehydes

Transition-metal-catalyzed C-H functionalization has become a primary tool for constructing C-C and C-heteroatom bonds in a step-economical manner. snnu.edu.cnresearchgate.net This approach often relies on a directing group to achieve high regioselectivity. nih.govresearchgate.net

For benzaldehydes, the aldehyde group itself can serve as a transient directing group. A common strategy involves the reversible condensation of the aldehyde with a chiral amine or amino acid to form a chiral imine in situ. snnu.edu.cn This imine then acts as a bidentate ligand, coordinating to a transition metal catalyst (e.g., palladium or rhodium) and directing the activation of a C-H bond at the ortho position. snnu.edu.cnnih.gov Subsequent reaction with a coupling partner leads to the functionalized product, and hydrolysis regenerates the aldehyde. This method allows for the enantioselective functionalization of the C-H bond ortho to the aldehyde. snnu.edu.cn

In the case of this compound, this strategy would target the C-H bond at the C2 position. The presence of the trifluoroacetyl group at the C3 position would likely exert a significant electronic influence on the reaction, potentially affecting the rate and efficiency of the C-H activation step.

Mechanistic Investigations

Understanding the precise mechanisms of the reactions involving this compound requires detailed experimental and computational studies. Mechanistic investigations can involve a variety of techniques to probe reaction pathways, intermediates, and transition states. nih.govcam.ac.uk

Kinetic Studies : Measuring reaction rates under different conditions (e.g., varying substrate and reagent concentrations) can help establish the reaction order and derive a rate law. nih.govnih.gov This information provides insight into the composition of the rate-determining step. For instance, in the Friedel-Crafts acylation of related compounds, kinetic analyses have been used to optimize reaction conditions. acs.org

Spectroscopic Analysis : Techniques like Electron Paramagnetic Resonance (EPR) can be used to detect radical intermediates, while mass spectrometry can help identify transient species and reaction intermediates. nih.gov

Computational Chemistry : Quantum chemistry calculations (e.g., Density Functional Theory, DFT) are powerful tools for modeling reaction mechanisms. nih.gov They can be used to calculate the energies of reactants, intermediates, and transition states, providing a detailed picture of the reaction energy profile and helping to rationalize observed regioselectivity and reactivity. For C-H functionalization reactions, DFT studies can elucidate the structure of the key metallacyclic intermediates and the energetics of the C-H cleavage step. researchgate.net

By applying these methods, a comprehensive understanding of the factors governing the reactivity of this compound can be achieved, enabling the rational design of synthetic routes to new and complex molecules.

Elucidation of Reaction Pathways through Kinetic and Isotopic Studies

Experimental investigations into the reaction mechanisms of this compound, specifically through kinetic and isotopic labeling studies, are not extensively documented in the current body of scientific literature. However, the principles of these methods provide a framework for how such studies would elucidate the reaction pathways of this compound.

Kinetic studies are fundamental to determining the rate of a chemical reaction and its dependence on the concentration of reactants, catalysts, and temperature. For a hypothetical reaction of this compound with a nucleophile, a kinetic study would aim to establish the rate law. The order of the reaction with respect to each reactant, determined by systematically varying their concentrations, would reveal which species are involved in the rate-determining step of the reaction. This information is crucial for proposing a plausible reaction mechanism. For instance, a first-order dependence on both the benzaldehyde derivative and the nucleophile would suggest a bimolecular rate-determining step.

Isotopic labeling is a powerful technique used to trace the path of atoms or groups of atoms through a reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13), it is possible to follow the labeled atom's position in the products. This can provide definitive evidence for or against a proposed mechanism. For example, in a reaction involving the transfer of the aldehyde hydrogen, replacing it with deuterium would allow for the determination of whether this hydrogen is transferred and at what stage of the reaction. Furthermore, the measurement of kinetic isotope effects (KIEs), where the rate of reaction of the isotopically labeled molecule is compared to the unlabeled one, can provide insight into bond-breaking or bond-forming events at the labeled position in the rate-determining step. A significant primary KIE would indicate that the bond to the isotopic atom is being broken in this step.

While specific data for this compound is not available, these experimental approaches are essential for the rigorous elucidation of its reaction mechanisms.

Computational Modeling of Transition States and Intermediates

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms of molecules like this compound. These theoretical studies can provide detailed information about the geometries and energies of reactants, products, intermediates, and, crucially, transition states.

A relevant example of this approach is the DFT study on the reaction between various substituted benzaldehydes and 4-amine-4H-1,2,4-triazole. nih.govresearchgate.net This study, while not on the exact molecule of interest, included benzaldehydes with strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, which has a similar electronic effect to the trifluoroacetyl group. The study successfully identified and characterized the transition states and intermediates along the reaction pathway to form a Schiff base. nih.govresearchgate.net

The computational methodology typically involves:

Optimization of Geometries: The three-dimensional structures of all species (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to characterize the nature of the stationary points on the potential energy surface. Reactants, intermediates, and products have all real, positive vibrational frequencies, while a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculations: The relative energies of all species are calculated to construct a reaction energy profile, which shows the energy changes as the reaction progresses. The energy difference between the reactants and the highest-energy transition state gives the activation energy of the reaction.

For the reaction of a substituted benzaldehyde with an amine, the general mechanism involves the initial nucleophilic attack of the amine on the aldehyde's carbonyl carbon to form a hemiaminal intermediate. nih.govresearchgate.net This is followed by the dehydration of the hemiaminal to yield the final Schiff base product. Each of these steps proceeds through a specific transition state. nih.govresearchgate.net

The presence of a strong electron-withdrawing group like the trifluoroacetyl group at the meta position of benzaldehyde is expected to have a significant impact on the reaction profile. It would increase the partial positive charge on the carbonyl carbon, thereby lowering the activation energy for the initial nucleophilic attack. This would likely lead to a faster reaction rate compared to unsubstituted benzaldehyde.

A systematic theoretical study on an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed-benzoin reaction of an enolizable keto-aldehyde also provides insights into the reactivity of molecules containing both aldehyde and ketone functionalities. rsc.org This DFT study revealed a multi-step reaction pathway involving the formation of a Breslow intermediate and a subsequent ring-closure process. rsc.org Such computational approaches could be applied to understand the intramolecular reactions of this compound or its reactions with various reagents.

The table below summarizes the types of information that can be obtained from computational modeling of a reaction, based on the findings from studies on related substituted benzaldehydes. nih.govresearchgate.net

| Computational Method | Information Obtained | Significance in Mechanistic Elucidation |

|---|---|---|

| DFT (e.g., B3LYP/6-31+G(d)) | Optimized geometries of reactants, intermediates, transition states, and products | Provides the 3D structure of all species involved in the reaction. |

| Frequency Calculations | Characterization of stationary points (minima and saddle points) | Confirms the identity of transition states (one imaginary frequency). |

| Energy Calculations | Reaction energy profiles, activation energies, and reaction enthalpies | Quantifies the energetic feasibility of a proposed reaction pathway. |

| Transition State Analysis | Geometry and vibrational modes of the transition state | Reveals the nature of bond-forming and bond-breaking processes in the rate-determining step. |

By applying these computational techniques to this compound, it would be possible to predict its reactivity in various chemical transformations, identify the most likely reaction pathways, and understand the electronic effects of the trifluoroacetyl group on the stability of intermediates and transition states.

Synthetic Utility of 3 2,2,2 Trifluoroacetyl Benzaldehyde As a Versatile Building Block

Precursor in the Synthesis of Fluorine-Containing Heterocyclic Systems

The dual reactivity of 3-(2,2,2-trifluoroacetyl)-benzaldehyde has been extensively exploited in the synthesis of a diverse array of fluorine-containing heterocyclic compounds. The trifluoroacetyl and benzaldehyde (B42025) functionalities can react selectively or sequentially with various nucleophiles, leading to the construction of complex ring systems with high regioselectivity.

Synthesis of Trifluoromethyl-Substituted Nitrogen Heterocycles

The presence of the trifluoromethyl group in nitrogen-containing heterocycles can significantly enhance their biological activity and physicochemical properties. This compound serves as a key starting material for the synthesis of several classes of trifluoromethyl-substituted nitrogen heterocycles.

Benzothiadiazines: The synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides has been achieved through the reaction of sulfonimidamides with β-alkoxyvinyl trifluoromethylketones under solvent-free mechanochemical conditions. rsc.org This approach offers an efficient and environmentally friendly route to these three-dimensional heterocyclic systems.

Pyrazoles: Trifluoromethyl-substituted pyrazoles are readily accessible through various synthetic routes. One common method involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound, which can be derived from this compound, with a hydrazine (B178648) derivative. These pyrazole (B372694) derivatives have shown potential as antimicrobial agents. semanticscholar.org

Benzodiazepines: The synthesis of 2,3-benzodiazepine derivatives has been reported, and the reduction of the C=N bond in these systems can be achieved through Pd-catalyzed hydrogenation. nih.gov The unique scaffold of benzodiazepines, combined with the presence of a trifluoromethyl group, makes them attractive targets for central nervous system drug discovery.

Thieno-thiazines: While direct synthesis from this compound is not extensively documented, related thiazinane derivatives have been synthesized through multicomponent reactions. For instance, 3-hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-8-(trifluoromethyl)quinoline-2-carboxamide derivatives were prepared via a one-pot three-component cyclocondensation. eurekaselect.com

Isoxazoles: Trifluoromethyl-substituted isoxazoles can be synthesized through the [3+2]-cycloaddition of nitrile oxides with 1,3-diketones. orientjchem.org The reaction conditions can be optimized to favor the formation of the desired trifluoromethyl-substituted isoxazole (B147169) isomer. orientjchem.orgresearchgate.net These compounds are of interest in biomedical research and drug discovery. orientjchem.org

Pyrimidines: Densely substituted pyrimidine (B1678525) derivatives can be synthesized through the direct condensation of cyanic acid derivatives with N-vinyl/aryl amides. Trifluoromethyl-substituted pyrimidines have been investigated as selective COX-2 inhibitors.

| Heterocycle | Synthetic Approach | Key Features |

| Benzothiadiazines | Reaction of sulfonimidamides with β-alkoxyvinyl trifluoromethylketones | Mechanochemical, solvent-free |

| Pyrazoles | Condensation with hydrazine derivatives | Potential antimicrobial activity |

| Benzodiazepines | Cyclization followed by reduction | CNS drug discovery targets |

| Thieno-thiazines | Multicomponent cyclocondensation | Access to related thiazinane structures |

| Isoxazoles | [3+2]-cycloaddition of nitrile oxides | Important scaffold in drug discovery |

| Pyrimidines | Condensation of cyanic acid derivatives | Investigated as COX-2 inhibitors |

Construction of Oxa- and Thia-Heterocycles

The electrophilic nature of the carbonyl groups in this compound facilitates its use in the synthesis of various oxygen and sulfur-containing heterocycles. These reactions often proceed through intramolecular cyclization of intermediates formed by the reaction of the starting material with appropriate dinucleophiles. The resulting oxa- and thia-heterocycles are valuable scaffolds in organic synthesis and medicinal chemistry.

Role in the Generation of Advanced Organofluorine Scaffolds

Beyond its use in heterocyclic synthesis, this compound is a valuable precursor for the generation of a variety of advanced organofluorine scaffolds. The selective transformation of its two carbonyl groups allows for the introduction of trifluoromethylated stereocenters and the construction of complex molecular architectures.

Derivatization to Trifluoromethylated Alcohols and Amines

The reduction of the trifluoroacetyl group in this compound can lead to the formation of trifluoromethylated alcohols. The nucleophilic trifluoromethylation of carbonyl compounds provides a facile route to α-trifluoromethyl alcohols. Similarly, reductive amination of the aldehyde or the trifluoroacetyl group can yield trifluoromethylated amines. The catalytic enantioselective isomerization of N-benzyl trifluoromethyl imines represents an attractive strategy for the asymmetric synthesis of chiral trifluoromethylated amines. These trifluoromethylated alcohols and amines are important building blocks for the synthesis of pharmaceuticals and agrochemicals.

| Derivative | Synthetic Method | Significance |

| Trifluoromethylated Alcohols | Nucleophilic trifluoromethylation of carbonyls | Key intermediates in organic synthesis |

| Trifluoromethylated Amines | Catalytic enantioselective isomerization of imines | Important chiral building blocks |

Formation of α-Trifluoromethylated Carbonyl Compounds

The unique reactivity of this compound allows for its conversion into various α-trifluoromethylated carbonyl compounds. For example, organocatalytic α-trifluoromethylation of aldehydes can be achieved using a combination of enamine and photoredox catalysis. These α-trifluoromethylated carbonyl compounds are versatile intermediates that can be further elaborated into more complex fluorine-containing molecules.

Design of Bifunctional Molecules with Enhanced Reactivity

The term "bifunctional molecules" refers to compounds that possess two distinct reactive or binding moieties, enabling them to interact with multiple targets or perform multiple functions. This compound, with its two distinct electrophilic centers, can be considered a precursor for the design of such molecules. By selectively modifying each carbonyl group with different functionalities, it is possible to create bifunctional molecules with tailored reactivity and properties. This approach is particularly relevant in the development of chemical probes and targeted therapeutics. For instance, one carbonyl could be functionalized with a targeting ligand, while the other is modified to act as a reactive handle for conjugation or further chemical transformation.

Unable to Generate Article on the Synthetic Utility of “this compound”

Following a comprehensive search of available scientific literature, it has been determined that there is no specific information regarding the use of the chemical compound “this compound” in cascade, multicomponent, or asymmetric synthesis reactions.

The available literature discusses cascade, multicomponent, and asymmetric reactions involving other benzaldehyde derivatives or different fluorinated compounds. However, there is a notable absence of information directly pertaining to the unique reactivity and synthetic applications of the trifluoroacetyl group at the meta-position of benzaldehyde in these advanced synthetic methodologies.

Consequently, due to the lack of specific data, research findings, and examples concerning “this compound” in the specified areas of synthetic chemistry, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and instructions. To do so would require speculation or the extrapolation of data from unrelated compounds, which would not meet the required standards of scientific accuracy and would deviate from the explicit focus on the requested subject.

Therefore, the requested article cannot be produced at this time.

Spectroscopic and Structural Elucidation of 3 2,2,2 Trifluoroacetyl Benzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the intricate structural details of 3-(2,2,2-Trifluoroacetyl)-benzaldehyde in solution. Through the analysis of various nuclei, a comprehensive picture of its electronic and conformational landscape can be constructed.

¹⁹F NMR Chemical Shift Analysis and Electronic Environment Probing

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly sensitive to the local electronic environment of the fluorine atoms within the trifluoroacetyl group. alfa-chemistry.com The chemical shift of the ¹⁹F signal provides a direct probe of the electron density around the CF₃ moiety. For trifluoroacetyl (TFA) groups, the typical range for ¹⁹F chemical shifts is between -85 and -67 ppm relative to CFCl₃. researchgate.net Several factors, including substrate topology, electronic effects, and solvent polarity, can influence this chemical shift. researchgate.netscispace.com

In this compound, the trifluoroacetyl group is attached to an aromatic ring that also bears an electron-withdrawing aldehyde group. The electronic environment is therefore shaped by the cumulative inductive and resonance effects of the benzaldehyde (B42025) system. The carbonyl moiety of the TFA group generally shields the fluorine nuclei; however, attachment to a system that extends conjugation can lead to significant deshielding. scispace.com Resonance effects, particularly in aromatic systems, can diminish shielding and result in a downfield shift of the fluorine signal by 6-8 ppm compared to aliphatic trifluoromethyl ketones. scispace.com The precise chemical shift for this compound would be a function of the combined electronic influence of the aromatic ring and the meta-directing aldehyde group.

Table 1: Typical ¹⁹F NMR Chemical Shifts for Various Trifluoroacetyl Compounds

| Compound Type | Functional Group | Typical Chemical Shift Range (δ, ppm) vs. CFCl₃ |

|---|---|---|

| Trifluoroacetyl Ketones | -C(O)CF₃ | -70 to -80 |

| Trifluoroacetic Acid Derivatives | -C(O)CF₃ | -76 to -79 |

| Aromatic Trifluoromethyl Ketones | Ar-C(O)CF₃ | -71 to -75 |

| β-Diketones (Keto-enol form) | -C(OH)=CH-C(O)CF₃ | -68 to -74 |

Note: Values are approximate and can vary based on solvent and specific molecular structure. alfa-chemistry.comucsb.edu

Multi-Nuclear NMR (¹H, ¹³C) Correlation Spectroscopy

While ¹⁹F NMR provides specific information about the fluorinated group, ¹H and ¹³C NMR, especially in combination with two-dimensional (2D) correlation techniques, are essential for the complete structural assignment of the molecule. nih.govox.ac.uk Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between protons and carbons, confirming the molecular framework. nih.gov

For this compound, the ¹H NMR spectrum is expected to show a distinct signal for the aldehyde proton (-CHO) and a complex pattern of signals in the aromatic region corresponding to the four protons on the benzene (B151609) ring. The ¹³C NMR spectrum would display signals for the two carbonyl carbons (aldehyde and ketone), the aromatic carbons, and the carbon of the trifluoromethyl group, which would appear as a quartet due to coupling with the three fluorine atoms.

2D NMR experiments would provide unambiguous assignments:

HSQC: This experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated aromatic carbons. nih.gov

HMBC: This experiment reveals correlations between protons and carbons over two or three bonds. nih.gov Key HMBC correlations would include the aldehyde proton to adjacent aromatic carbons, and the aromatic protons to the trifluoroacetyl carbonyl carbon, thus confirming the substitution pattern on the benzene ring.

Table 2: Predicted ¹H and ¹³C NMR Data and Key 2D Correlations for this compound

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -CHO | ~10.0 | ~192 | C2, C4, C(O)CF₃ |

| -C (O)CF₃ | - | ~180 (q) | H2, H4 |

| -C F₃ | - | ~117 (q) | - |

| C1 | - | ~137 | H2, H6 |

| C2 | ~8.2 | ~130 | H4, H6, CHO |

| C3 | - | ~135 | H2, H4, C(O)CF₃ |

| C4 | ~8.4 | ~132 | H2, H6, C(O)CF₃ |

| C5 | ~7.7 | ~130 | H4, H6 |

| C6 | ~8.0 | ~134 | H2, H4, CHO |

Note: Predicted chemical shifts (δ) are estimates based on analogous structures and may vary. 'q' denotes a quartet multiplicity due to ¹JCF coupling.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is a technique used to study molecular processes that occur on the NMR timescale, such as conformational changes via bond rotation. unibas.itresearchgate.net In this compound, rotation around the single bond connecting the trifluoroacetyl group to the aromatic ring can be investigated using variable-temperature NMR experiments.

At room temperature, this rotation is typically fast, resulting in time-averaged signals for the molecule. ox.ac.uk However, as the temperature is lowered, the rate of rotation decreases. If the rotation becomes slow enough, distinct signals for different rotational isomers (rotamers) may be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the free energy barrier (ΔG‡) for the rotational process. This provides valuable quantitative information about the molecule's conformational flexibility. The study of such dynamic processes is crucial for understanding how the molecule's shape can influence its interactions and reactivity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing. nih.gov

Analysis of Molecular Conformation and Intermolecular Interactions

The solid-state structure of this compound would reveal the specific conformation adopted by the molecule in the crystal lattice. This includes the dihedral angles defining the orientation of the aldehyde and trifluoroacetyl groups relative to the plane of the benzene ring.

Table 3: Expected Key Structural Parameters for this compound from X-ray Crystallography

| Parameter | Description | Expected Value |

|---|---|---|

| C(ar)-C(ald) Bond Length | Bond between aromatic ring and aldehyde carbon | ~1.49 Å |

| C=O (aldehyde) Bond Length | Carbonyl bond of the aldehyde group | ~1.21 Å |

| C(ar)-C(keto) Bond Length | Bond between aromatic ring and ketone carbon | ~1.50 Å |

| C=O (ketone) Bond Length | Carbonyl bond of the trifluoroacetyl group | ~1.20 Å |

| C-F Bond Length | Carbon-fluorine bond in the CF₃ group | ~1.33 Å |

| C(ar)-C(ar)-C-O Dihedral Angle | Torsion angle describing aldehyde orientation | Variable |

| C(ar)-C(ar)-C-C Dihedral Angle | Torsion angle describing ketone orientation | Variable |

Note: Values are typical and can be influenced by the specific crystal packing environment.

Polymorphism and Crystal Packing Effects

Polymorphism is the phenomenon where a single compound can crystallize into multiple distinct solid-state forms, each with a different arrangement of molecules in the crystal lattice. nih.govmdpi.com These different polymorphs can arise from variations in molecular conformation or from different patterns of intermolecular interactions. nih.govmdpi.com

For this compound, it is conceivable that different polymorphs could exist, potentially differing in the conformation of the substituent groups or the specific network of C-H···O and π-π interactions. nih.govrsc.org The conditions of crystallization, such as the choice of solvent, rate of cooling, and temperature, can influence which polymorphic form is obtained. Each polymorph can exhibit unique physical properties, including melting point, solubility, and stability, making the study of polymorphism critically important in fields such as pharmaceuticals and materials science. nih.gov The investigation and characterization of potential polymorphs provide a deeper understanding of the relationship between molecular structure and macroscopic properties. researchgate.net

Mass Spectrometry for High-Resolution Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) serves as a critical tool for determining the precise molecular weight of this compound, confirming its elemental composition of C₉H₅F₃O₂. The theoretical exact mass of the neutral molecule is 202.0241 g/mol . In a typical mass spectrometry experiment using electron ionization (EI), this compound would be expected to produce a distinct molecular ion peak (M⁺•) at m/z 202.

The fragmentation pattern of this compound is predicted to be complex, influenced by the presence of two carbonyl groups and the electron-withdrawing trifluoroacetyl moiety. The fragmentation pathways are governed by the relative stability of the resulting ions and neutral fragments. Key fragmentation processes for aromatic aldehydes and ketones, such as alpha-cleavage, are anticipated to dominate the spectrum. libretexts.orgwikipedia.org

Alpha-cleavage adjacent to the aldehyde group would lead to the loss of a hydrogen radical (H•) to form a stable acylium ion at m/z 201 (M-1), or the loss of the entire formyl group (CHO•) to produce a fragment at m/z 173 (M-29). docbrown.info Similarly, alpha-cleavage next to the trifluoroacetyl ketone can occur in two ways: the loss of the trifluoromethyl radical (•CF₃) to yield a benzoyl-type cation at m/z 133, or the loss of the trifluoroacetyl radical (•COCF₃) to generate a phenyl cation derivative at m/z 105. libretexts.org The cleavage of the C-C bond between the aromatic ring and the trifluoroacetyl group is another probable pathway.

Further fragmentation of the primary ions would also be observed. For instance, the ion at m/z 173 could subsequently lose carbon monoxide (CO) to form a phenyl-type cation. The benzoyl cation at m/z 105 is a common fragment in the mass spectra of benzoyl compounds and can further fragment by losing CO to produce the phenyl cation at m/z 77. docbrown.info

The predicted fragmentation pattern provides a theoretical fingerprint for the identification of this compound in the absence of published experimental data.

| m/z | Predicted Ion Structure | Predicted Fragmentation Pathway |

|---|---|---|

| 202 | [C₉H₅F₃O₂]⁺• | Molecular Ion (M⁺•) |

| 201 | [C₉H₄F₃O₂]⁺ | M⁺• - H• (Loss of aldehydic hydrogen) |

| 173 | [C₈H₄F₃O]⁺ | M⁺• - CHO• (Loss of formyl radical) |

| 133 | [C₈H₅O₂]⁺ | M⁺• - •CF₃ (Loss of trifluoromethyl radical) |

| 105 | [C₇H₅O]⁺ | M⁺• - •COCF₃ (Loss of trifluoroacetyl radical) |

| 77 | [C₆H₅]⁺ | [C₇H₅O]⁺ - CO (Loss of carbon monoxide from benzoyl cation) |

Infrared and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the characteristic vibrational modes of the functional groups within this compound. The spectra are expected to be dominated by vibrations associated with the aldehyde, the trifluoroacetyl ketone, and the meta-substituted aromatic ring.

Carbonyl Vibrations: The molecule contains two distinct carbonyl (C=O) groups, which are expected to exhibit strong, characteristic stretching vibrations in the IR spectrum. The aldehydic C=O stretch typically appears in the region of 1710-1685 cm⁻¹ for aromatic aldehydes. vscht.cz The ketonic C=O stretch of the trifluoroacetyl group is anticipated at a higher frequency, likely in the 1740-1720 cm⁻¹ range, due to the strong electron-withdrawing effect of the fluorine atoms. Both of these bands would also be visible, though typically weaker, in the Raman spectrum.

Aldehyde C-H Vibrations: The stretching vibration of the aldehydic C-H bond is a key diagnostic feature and usually appears as a pair of weak to medium bands in the IR spectrum, around 2830-2810 cm⁻¹ and 2730-2710 cm⁻¹. vscht.cz

C-F Vibrations: The trifluoromethyl group will give rise to very strong and characteristic C-F stretching absorptions in the infrared spectrum, typically found in the broad region between 1350 and 1100 cm⁻¹. These modes are often less intense in the Raman spectrum.

Aromatic Ring Vibrations: The meta-substituted benzene ring has several characteristic vibrational modes. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations will produce a series of bands of variable intensity in both IR and Raman spectra in the 1625-1400 cm⁻¹ region. docbrown.info Out-of-plane C-H bending vibrations are characteristic of the substitution pattern; for meta-disubstitution, bands are expected in the 900-860 cm⁻¹ and 810-750 cm⁻¹ regions in the IR spectrum.

The combination of these techniques allows for a comprehensive characterization of the molecular structure of this compound.

Theoretical and Computational Chemistry Studies on 3 2,2,2 Trifluoroacetyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For 3-(2,2,2-Trifluoroacetyl)-benzaldehyde, the presence of two electron-withdrawing groups—the aldehyde (-CHO) and the trifluoroacetyl (-COCF₃)—on the benzene (B151609) ring significantly influences its electronic properties. These groups pull electron density from the aromatic ring, which is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The LUMO is anticipated to be particularly low in energy, making the molecule a good electron acceptor and susceptible to nucleophilic attack. The electron density of the LUMO is likely concentrated over the carbonyl carbons of the aldehyde and ketone groups, as well as the aromatic ring, indicating these as the primary sites for nucleophilic attack. youtube.com Conversely, the HOMO would be associated with the π-system of the benzene ring, representing the most probable source of electrons in an electrophilic reaction.

| Parameter | Description | Predicted Influence on this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons (nucleophilicity). | Lowered by electron-withdrawing groups, indicating reduced nucleophilicity compared to benzene. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons (electrophilicity). | Significantly lowered by electron-withdrawing groups, indicating enhanced electrophilicity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. Relates to chemical reactivity and stability. researchgate.net | The gap determines the energy required for electronic excitation; its specific value would require DFT calculation. |

This table presents predicted trends based on the principles of frontier molecular orbital theory.

Calculations on similar substituted benzaldehydes have shown that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, provide reliable predictions of FMO energies and their distribution. researchgate.netelixirpublishers.com Such analyses for this compound would precisely quantify the energy levels and visualize the orbital distributions, confirming the sites of electrophilic and nucleophilic reactivity.

The acidity and basicity of a molecule are determined by its ability to donate or accept a proton, respectively. The electronic effects of substituents play a crucial role in modulating these properties.

Acidity: The most acidic protons in this compound are the aldehydic proton and the aromatic protons.

Aldehydic Proton: Protons alpha to a carbonyl group exhibit some acidity due to the resonance stabilization of the resulting conjugate base (an enolate). Aldehydes (pKa ≈ 17) are generally more acidic than ketones (pKa ≈ 19) because the alkyl group in a ketone is weakly electron-donating, which destabilizes the conjugate base. quora.com

Aromatic Protons: The protons on the benzene ring are generally not very acidic. However, the strong inductive electron-withdrawing effect (-I effect) of both the aldehyde and, particularly, the trifluoroacetyl group significantly increases the acidity of the ring protons compared to unsubstituted benzene. The trifluoromethyl group is a powerful electron-withdrawing group, which stabilizes the resulting carbanion. pressbooks.pub

Basicity: The basic sites on the molecule are the lone pairs of electrons on the two carbonyl oxygen atoms. Protonation can occur at either the aldehyde oxygen or the ketone oxygen. The basicity of these sites is substantially reduced by the electron-withdrawing nature of the substituents.

The trifluoromethyl group drastically reduces the electron density on the adjacent ketonic carbonyl oxygen, making it a much weaker base compared to a simple aryl ketone like acetophenone. researchgate.net This effect is primarily inductive.

The aldehyde's carbonyl oxygen is also influenced by the trifluoroacetyl group at the meta position, which withdraws electron density from the ring and, consequently, from the aldehyde group, reducing its basicity.

| Functional Group | Property | Influencing Factors | Predicted Character |

| Aldehyde (-CHO) | Acidity (of α-H) | Resonance stabilization of enolate; electron-withdrawing effect of -COCF₃ group. | More acidic than a typical aldehyde. |

| Basicity (of O) | Reduced electron density due to -I effect of meta-substituent. | Weakly basic. | |

| Trifluoromethyl Ketone (-COCF₃) | Acidity (of α-protons) | No α-protons on this group. | N/A |

| Basicity (of O) | Strong -I effect of the -CF₃ group. researchgate.net | Very weakly basic. | |

| Aromatic Ring (-C₆H₄-) | Acidity (of C-H) | Strong -I effect from both substituents. | More acidic than benzene C-H protons. |

This table summarizes the predicted acid-base characteristics based on established principles of substituent effects.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations are excellent for static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govacs.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies. mdpi.com

For this compound, the key degrees of freedom are the rotations around the single bonds connecting the substituent groups to the aromatic ring. A critical aspect to study would be the conformational landscape defined by the dihedral angles of the aldehyde and trifluoroacetyl groups relative to the plane of the benzene ring.

A common computational technique is to perform a relaxed potential energy surface (PES) scan. uni-muenchen.deq-chem.com In this method, a specific dihedral angle is systematically varied (e.g., in 10-degree increments), and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained conformation. uni-muenchen.demolssi.org Plotting the energy versus the dihedral angle reveals the rotational energy barriers and identifies the most stable (lowest energy) conformers. For a molecule like this compound, a two-dimensional PES scan varying both key dihedral angles would provide a comprehensive conformational map. MD simulations can then be used to study the transitions between these stable conformations at a given temperature, providing a dynamic picture of the molecule's flexibility.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Trifluoromethyl Ketone Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org For analogs of this compound, QSAR studies can be invaluable for designing new molecules with enhanced potency or selectivity, for example, as enzyme inhibitors. Trifluoromethyl ketones are known to be effective inhibitors of various enzymes, including carboxylesterases. nih.govnih.gov

A QSAR study involves several key steps:

Data Set: A series of structurally related trifluoromethyl ketone analogs with measured biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties is calculated. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. nih.gov

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Studies on trifluoromethyl ketone inhibitors have shown that parameters related to hydrophobicity and steric bulk are often crucial for describing their inhibitory potency. nih.gov For instance, in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields around the molecules are mapped and correlated with activity. nih.gov Such models can generate contour maps that highlight regions where bulky groups or specific electrostatic charges would be favorable or unfavorable for activity, guiding the rational design of new, more effective analogs. frontiersin.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is extremely useful for structure verification and interpretation of experimental data. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction. nih.gov

For this compound, predicting ¹H, ¹³C, and especially ¹⁹F NMR spectra is of great interest. The ¹⁹F NMR spectrum is particularly simple to interpret for this molecule as it contains only one type of fluorine environment. DFT methods are commonly used to calculate the magnetic shielding tensors for each nucleus. worktribe.com To obtain chemical shifts, these shielding values are typically referenced against a standard compound (like tetramethylsilane (B1202638) for ¹H and ¹³C, or CFCl₃ for ¹⁹F) calculated at the same level of theory.

Often, a linear scaling factor is applied to the calculated shielding constants to correct for systematic errors in the computational method and to improve agreement with experimental values. researchgate.net This approach has been shown to be highly effective for predicting ¹⁹F NMR chemical shifts in fluorinated aromatic compounds, often achieving a maximum deviation of only a few parts per million (ppm). researchgate.netrsc.org Such predictions can be crucial for assigning specific resonances in complex spectra or for distinguishing between different isomers or conformers of a molecule.

| Nucleus | Typical Chemical Shift Range (Aromatic) | Predicted Features for this compound | Computational Method |

| ¹H | 7.0 - 10.0 ppm | Aldehydic proton (~10 ppm), distinct aromatic protons (downfield shifted due to withdrawing groups). | DFT (e.g., B3LYP/6-31G(d,p)) with GIAO method. |

| ¹³C | 120 - 200 ppm | Two carbonyl carbons (>180 ppm), aromatic carbons with distinct shifts. | DFT (e.g., B3LYP/6-31G(d,p)) with GIAO method. |

| ¹⁹F | -60 to -170 ppm | A single resonance for the -CF₃ group. | DFT (e.g., ωB97XD/aug-cc-pvdz) with GIAO method and scaling factors. rsc.org |

This table outlines the expected NMR characteristics and the computational methods used for their prediction.

Future Research Directions and Emerging Trends

Catalytic and Stereoselective Synthesis of Advanced Derivatives

The development of advanced derivatives from 3-(2,2,2-trifluoroacetyl)-benzaldehyde hinges on the ability to control stereochemistry, a critical factor in determining the biological activity and material properties of chiral molecules. Future research will likely focus on the application of organocatalysis and transition-metal catalysis to achieve high levels of enantioselectivity and diastereoselectivity in reactions involving this compound.

Peptide-based catalysts, for example, have shown promise in promoting stereoselective conjugate addition reactions for aldehydes with N-heterocyclic substituents. researchgate.net Similar strategies could be adapted for this compound, enabling the asymmetric synthesis of complex molecules. Furthermore, chiral nickel(II) complexes have been successfully employed in direct and stereodivergent Michael additions to α,β-unsaturated aldehydes, offering a pathway to any of the four possible stereoisomers by selecting the appropriate chiral ligand. ub.edu Applying such catalytic systems to reactions with derivatives of this compound could provide access to a diverse library of enantiomerically pure compounds. Research into enantioselective α-trifluoromethylation of aldehydes using photoredox organocatalysis also presents a promising avenue for creating stereocenters adjacent to the trifluoromethyl group. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes into continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, scalability, and reproducibility. sigmaaldrich.comscripps.edu For the synthesis and derivatization of this compound, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities. nih.govnih.gov For instance, hazardous or unstable intermediates can be generated and consumed in situ, minimizing risks.

Automated synthesis platforms, equipped with robotic liquid and solid handling, can accelerate the exploration of reaction conditions and the generation of compound libraries based on the this compound scaffold. sigmaaldrich.comscripps.edu These platforms facilitate high-throughput screening of catalysts, solvents, and other reaction parameters, significantly speeding up the discovery of optimal synthetic routes. Partnering with companies that specialize in automated chemical synthesizers using pre-filled reagent cartridges could further streamline the production of derivatives for research and development. sigmaaldrich.com

Exploration of Novel Reactivity Patterns and Synthetic Transformations

While the aldehyde and trifluoromethyl ketone functionalities of this compound suggest a range of predictable reactions, future research will aim to uncover novel reactivity patterns. This exploration could involve subjecting the molecule to unconventional reaction conditions or novel catalytic systems to induce unprecedented transformations.

For example, synergistic catalysis, which combines multiple catalytic cycles in a single pot, could unlock new pathways. A triple catalysis system involving enamine, photoredox, and cobalt has been used for the desaturative synthesis of aromatic aldehydes, and similar complex catalytic systems could be applied to this compound to forge new bonds and create intricate molecular architectures. nih.gov The development of new synthetic transformations, such as the three-step sequence used to prepare 2-benzylidene-3-pyrrolines from chalcone (B49325) derivatives, could also be adapted for this compound, expanding its utility as a synthetic intermediate. mdpi.com

Development of New Reagents and Methodologies for Trifluoroacetylation